molecular formula C9H10FNO4 B1420467 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene CAS No. 1072945-58-4

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene

Cat. No. B1420467
M. Wt: 215.18 g/mol
InChI Key: YCZOCLPRDIJFAL-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H10FNO4 . It has an average mass of 215.178 Da and a monoisotopic mass of 215.059387 Da .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene consists of a benzene ring substituted with ethoxy, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .


Chemical Reactions Analysis

The chemical reactions involving 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene are likely to be similar to those of other nitro compounds. Nitro compounds can undergo a variety of reactions, including reduction to amines, reactions with nucleophiles, and participation in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Nitro compounds like 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene have high dipole moments, which can result in lower volatility compared to similar-sized molecules . They also exhibit strong infrared bands at about 1550 cm−1 and 1375 cm−1 .

Scientific Research Applications

Molecular Ordering in Smectogenic Compounds

Research by Ojha (2005) and Ojha & Pisipati (2003) examines the molecular ordering of smectogenic compounds, including nitrobenzene derivatives, using quantum mechanics and computer simulation. This study helps understand the behavior of these compounds at phase transition temperatures in dielectric mediums (Ojha, 2005); (Ojha & Pisipati, 2003).

Reduction of Nitroaromatics

Spencer et al. (2008) discuss the microwave-mediated reduction of nitroaromatics, including fluorine-containing compounds. This process is significant for chemical synthesis and understanding the reactions of nitroaromatic compounds under specific conditions (Spencer et al., 2008).

Liquid-Crystalline Properties

Duan et al. (1999) explored the liquid-crystalline properties of dissymmetric molecules, including nitrobenzenes substituted with fluoro and ethoxy groups. This research contributes to understanding the thermal properties and smectic phases of these compounds, which is vital in material science and engineering (Duan et al., 1999).

Synthesis and Characterization

Sweeney et al. (2018) presented the synthesis and characterization of a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. This work is crucial in the field of organic chemistry for understanding the properties and potential applications of such compounds (Sweeney et al., 2018).

Reaction Kinetics and Catalysts

Wang & Rajendran (2007) studied the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts, providing insights into the kinetics of reactions involving similar nitroaromatic compounds. This research is significant for chemical engineering and industrial applications (Wang & Rajendran, 2007).

Future Directions

The future directions for research on 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene could involve exploring its potential uses in organic synthesis, given its interesting structure and reactivity . Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZOCLPRDIJFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674739
Record name 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene

CAS RN

1072945-58-4
Record name 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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